5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde
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Overview
Description
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde: is an organic compound characterized by the presence of two isophthalaldehyde groups connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde typically involves the coupling of isophthalaldehyde derivatives with a buta-1,3-diyne moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, a mixture of dry toluene, copper(I) iodide, palladium(0) tetrakis(triphenylphosphine), and triethylamine is deoxygenated and stirred at room temperature. A solution of dimethyl 5-ethynylisophthalate in dry toluene is then added dropwise, and the mixture is stirred at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. Industrial production would likely involve similar palladium-catalyzed cross-coupling reactions with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: The major product is 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid.
Reduction: The major product is 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde depends on its specific application. In chemical reactions, the aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions. The buta-1,3-diyne linker provides rigidity and conjugation, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved would vary based on the specific context of its use in research or industry .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
- 1,4-Diphenyl-1,3-butadiyne
Uniqueness
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalaldehyde is unique due to the presence of two aldehyde groups and a buta-1,3-diyne linker, which imparts distinct reactivity and structural properties. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specific desired properties .
Properties
Molecular Formula |
C20H10O4 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-[4-(3,5-diformylphenyl)buta-1,3-diynyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H10O4/c21-11-17-5-15(6-18(9-17)12-22)3-1-2-4-16-7-19(13-23)10-20(8-16)14-24/h5-14H |
InChI Key |
ACFZRFYWNQNSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C#CC#CC2=CC(=CC(=C2)C=O)C=O)C=O |
Origin of Product |
United States |
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